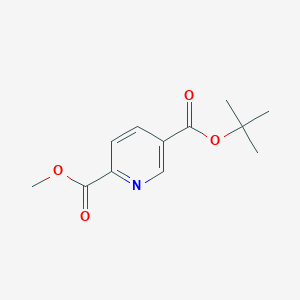

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

Description

Properties

IUPAC Name |

5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABUQHDIXPOBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Ester Strategies in Medicinal Chemistry: A Technical Guide to 5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate

Executive Summary

In the synthesis of complex pharmaceutical architectures—such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and macrocyclic peptides—the strategic use of orthogonal protecting groups is paramount. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1) serves as a highly specialized bifunctional building block. By leveraging the distinct electronic and steric environments of the C2 and C5 positions on the pyridine ring, this molecule allows for absolute regiocontrol during sequential functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated laboratory protocols for utilizing this critical intermediate, ensuring researchers can deploy it with high fidelity in drug discovery pipelines .

Physicochemical Profiling & Structural Causality

Understanding the baseline physicochemical properties of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is essential for predicting its behavior in various solvent systems and chromatographic environments. The presence of the lipophilic tert-butyl group significantly enhances its solubility in non-polar organic solvents compared to its dimethyl or diethyl counterparts, making it highly amenable to standard silica gel chromatography .

| Property | Specification |

| Chemical Name | 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate |

| CAS Number | 163587-55-1 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Physical Form | White to brown solid |

| InChIKey | XABUQHDIXPOBCU-UHFFFAOYSA-N |

| Purity Standard | ≥95% (typically verified via HPLC/NMR) |

| Storage Conditions | +4°C, desiccated |

Table 1: Core physicochemical parameters of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.

Mechanistic Insights: The Logic of Orthogonality

The true value of this scaffold lies in its orthogonal reactivity. The two ester groups can be selectively cleaved without disturbing one another, governed by two distinct chemical principles:

-

Electronic Activation at C2 : The pyridine nitrogen atom exerts a strong electron-withdrawing inductive and resonance effect, which is most pronounced at the ortho (C2) position. This renders the C2 methyl ester highly electrophilic and susceptible to nucleophilic attack by mild bases (e.g., LiOH).

-

Steric Shielding and Cationic Stability at C5 : The tert-butyl ester at C5 is sterically hindered, protecting it from basic hydrolysis. However, under acidic conditions (e.g., Trifluoroacetic acid), the ester oxygen is protonated, leading to the expulsion of a highly stable tert-butyl carbocation. This pathway is completely inert to the C2 methyl ester, which cannot form a stable carbocation .

Fig 1: Orthogonal deprotection pathways governed by electronic and steric factors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific in-process checkpoints, the researcher can confirm the causality of the reaction without requiring immediate mass spectrometry.

Protocol 1: Selective Saponification of the C2 Methyl Ester

-

Objective : Isolate 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid.

-

Causality : At 0°C, the kinetic energy of the system is restricted. The hydroxide ion selectively attacks the highly electrophilic, sterically accessible C2 carbonyl, leaving the bulky C5 tert-butyl ester intact.

Step-by-Step Methodology:

-

Solvation : Dissolve 1.0 eq of 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate in a 3:1 mixture of THF:H₂O (0.1 M concentration). Cool the flask to 0°C in an ice bath.

-

Reagent Addition : Add 1.05 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) dropwise as an aqueous solution.

-

Reaction Monitoring : Stir at 0°C for 2 hours.

-

Self-Validation Checkpoint 1 (TLC): Run a TLC plate (3:1 Hexanes:EtOAc). The starting material (high Rf) should disappear, replaced by a baseline spot (the lithium salt of the product).

-

-

Workup : Remove THF under reduced pressure. Dilute the aqueous layer with water and wash with Diethyl Ether to remove unreacted starting material.

-

Acidification : Carefully acidify the aqueous layer to pH 3-4 using 1M HCl at 0°C. Extract the precipitated product with Ethyl Acetate (3x).

-

Isolation : Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Self-Validation Checkpoint 2 (NMR): ¹H NMR (CDCl₃) will confirm the complete disappearance of the methyl ester singlet at ~3.9 ppm, while the massive 9-proton tert-butyl singlet at ~1.6 ppm remains perfectly integrated .

-

Protocol 2: Selective Acidolysis of the C5 tert-Butyl Ester

-

Objective : Isolate 6-(methoxycarbonyl)nicotinic acid.

-

Causality : Trifluoroacetic acid (TFA) provides the necessary proton density to trigger the elimination of the tert-butyl group. The reaction is driven to completion by the irreversible evolution of isobutylene gas (Le Chatelier's principle).

Step-by-Step Methodology:

-

Solvation : Dissolve 1.0 eq of the starting material in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

-

Acidification : Add an equal volume of Trifluoroacetic acid (TFA) to the stirring solution at room temperature (final ratio 1:1 DCM:TFA).

-

Reaction Monitoring : Stir at room temperature for 3-4 hours.

-

Self-Validation Checkpoint 1 (Visual): Observe the reaction mixture. The evolution of micro-bubbles (isobutylene gas) confirms active cleavage. The reaction is complete when gas evolution ceases.

-

-

Workup : Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

-

Purification : Co-evaporate the crude residue with Toluene (3x) to remove trace TFA, yielding the product as a solid.

-

Self-Validation Checkpoint 2 (NMR): ¹H NMR (CDCl₃) will show the retention of the 3-proton methyl singlet at ~3.9 ppm, and the absolute absence of the 9-proton tert-butyl singlet at ~1.6 ppm.

-

Applications in Advanced Therapeutics

The ability to sequentially functionalize the C2 and C5 positions makes this scaffold ideal for synthesizing bifunctional molecules. For example, in PROTAC development, the C2 position can be coupled to a target-protein binding ligand, while the C5 position is subsequently deprotected and coupled to an E3 ligase recruiting linker.

Fig 2: Sequential functionalization workflow for bifunctional drug discovery.

Conclusion

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a masterclass in structural design for organic synthesis. By exploiting the inherent electronic bias of the pyridine ring and the steric bulk of the tert-butyl group, researchers can achieve flawless orthogonal deprotection. Adhering to the self-validating protocols outlined above ensures high yields, high purity, and reproducible integration into advanced drug discovery programs.

References

-

Semantic Scholar. "The Preparation of Pyridinecarboxylates from Chloropyridines by Palladium-Catalyzed Alkoxycarbonylation." Semantic Scholar, 1999. URL:[Link]

-

Royal Society of Chemistry. "Supporting Information: Mesoporous Organosilica Grafted Pd Catalyst For Efficient Base Free and Phosphine Free Synthesis." RSC.org, 2016. URL: [Link]

Structural Elucidation and NMR Spectral Analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate: A Technical Guide

Introduction & Structural Significance

In modern drug development and complex organic synthesis, highly functionalized pyridine scaffolds serve as critical pharmacophores and versatile building blocks. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a prime example of an asymmetric diester that enables orthogonal deprotection strategies. The distinct steric and electronic profiles of the methyl ester at C2 and the tert-butyl ester at C5 allow chemists to selectively hydrolyze or cleave one ester group while leaving the other intact, paving the way for regioselective functionalization.

This technical guide provides an in-depth analysis of the high-resolution

Workflow for the synthesis and NMR structural validation of the target pyridine diester.

High-Resolution NMR Data & Mechanistic Causality

The structural validation of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate relies heavily on resolving the specific

Quantitative Data Summaries

Table 1:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Assignment |

| 9.25 | Doublet (d) | 1H | 1.3 | Pyridine H6 |

| 8.38 | Doublet of doublets (dd) | 1H | 8.1, 1.9 | Pyridine H4 |

| 7.52 | Doublet (d) | 1H | 8.1 | Pyridine H3 |

| 4.04 | Singlet (s) | 3H | - | Methoxy (-OCH |

| 1.62 | Singlet (s) | 9H | - | tert-Butyl (-C(CH |

Table 2:

| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |

| 165.1 | Quaternary (C=O) | Carbonyl (C2 Methyl Ester) |

| 163.5 | Quaternary (C=O) | Carbonyl (C5 tert-Butyl Ester) |

| 150.8 | CH (Aromatic) | Pyridine C6 |

| 150.4 | Quaternary (Aromatic) | Pyridine C2 |

| 138.2 | CH (Aromatic) | Pyridine C4 |

| 130.4 | Quaternary (Aromatic) | Pyridine C5 |

| 124.6 | CH (Aromatic) | Pyridine C3 |

| 82.9 | Quaternary (Aliphatic) | tert-Butyl Central Carbon (-C (CH |

| 53.2 | CH | Methoxy Carbon (-OC H |

| 28.1 | CH | tert-Butyl Methyls (-C(C H |

Mechanistic Causality of Chemical Shifts

Understanding why these signals appear where they do is critical for robust structural validation [2]:

-

Extreme Deshielding of H6 (9.25 ppm): In an unsubstituted pyridine ring, alpha protons typically resonate around 8.5 ppm. The extreme downfield shift to 9.25 ppm is caused by the synergistic electron-withdrawing effects of the adjacent electronegative nitrogen atom and the strongly electron-withdrawing tert-butyl ester group at the ortho position (C5).

-

The Pyridine

-Coupling Network: The spectrum exhibits a classic 2,5-disubstituted pyridine coupling pattern. H3 and H4 are ortho to each other, resulting in a large-

Expert Insight: Notice that H4 shows a meta-coupling of 1.9 Hz, while the H6 doublet reports a

-value of 1.3 Hz. This slight 0.6 Hz discrepancy is a common artifact in routine 400 MHz NMR spectra caused by digital resolution limitations (typically ~0.25–0.5 Hz/point) and potential unresolved para-coupling (

-

-

Carbonyl Shift Differentiation (165.1 vs. 163.5 ppm): The methyl ester carbonyl (165.1 ppm) is found further downfield than the tert-butyl ester carbonyl (163.5 ppm). This causality stems from the greater electron-donating inductive effect (+I) of the tert-butyl group compared to the methyl group, which slightly shields the adjacent carbonyl carbon via resonance donation from the ester oxygen.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in the data, the following step-by-step protocol incorporates self-validating checkpoints designed to prevent misinterpretation caused by impurities or instrumental artifacts.

Phase 1: Sample Preparation & Purity Verification

-

Weigh the Analyte: Transfer ~15 mg (for

H) or ~45 mg (for -

Solvent Selection & Drying: Dissolve the compound in 0.6 mL of anhydrous CDCl

.-

Causality & Validation: CDCl

must be pre-dried over 4Å molecular sieves. Residual water in CDCl

-

-

Byproduct Check: The MOG-Pd catalyzed synthesis using Boc

O generates tert-butyl alcohol (t-BuOH) as a byproduct [1]. Before proceeding, run a rapid 1-scan

Phase 2: Instrument Calibration & Shimming

-

Locking: Insert the NMR tube into the 400 MHz spectrometer and lock onto the

H signal of CDCl -

Gradient Shimming: Execute automated gradient shimming (e.g., TopShim) on the Z-axis.

-

Causality: High-fidelity shimming is non-negotiable here. Poor magnetic field homogeneity will artificially broaden the peaks, completely destroying the ability to resolve the diagnostic 1.3 Hz and 1.9 Hz meta-couplings of the pyridine ring.

-

Phase 3: Acquisition Parameters

-

H NMR Acquisition: Use a standard 30° pulse program (zg30), 16–64 scans, with a relaxation delay (

-

C NMR Acquisition: Use a proton-decoupled pulse program (zgpg30), 512–1024 scans. Set the relaxation delay (

-

Causality: Quaternary carbons (C=O, C2, C5, and the central tert-butyl carbon) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer

ensures these nuclei fully relax between pulses, preventing their signals from disappearing into the baseline noise.

-

Phase 4: Processing & Referencing

-

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for

H and 1.0 Hz for -

Manually phase the spectrum and apply a polynomial baseline correction.

-

Self-Validation: Calibrate the chemical shift scale strictly against the internal residual solvent peaks: 7.26 ppm for CHCl

(

Conclusion

The NMR spectral data of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate presents a textbook example of asymmetric electronic distribution within a heteroaromatic system. By understanding the causality behind the extreme deshielding of the H6 proton and employing a self-validating acquisition protocol that accounts for solvent overlap and relaxation delays, researchers can confidently utilize this data as a benchmark for synthesizing and validating complex pyridine-based therapeutics.

References

-

Ghosh, K., Molla, R. A., Iqubal, M. A., & Islam, S. M. (2015). A mesoporous organosilica grafted Pd catalyst (MOG-Pd) for efficient base free and phosphine free synthesis of tertiary butyl esters via tertiary-butoxycarbonylation of boronic acid derivatives without using carbon monoxide. Green Chemistry, 17(6), 3540-3551. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

mechanism of action of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylateA Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While "5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate" is a structurally defined chemical entity, a comprehensive review of current scientific literature reveals a notable absence of dedicated studies on its specific mechanism of action.[1] This guide, therefore, takes a predictive and inferential approach, grounded in the well-established pharmacology of the pyridine dicarboxylate scaffold. By analyzing the mechanisms of structurally related compounds, we can construct a scientifically rigorous hypothesis regarding the potential biological activities and molecular targets of this specific molecule. This document will delve into the known roles of pyridine dicarboxylates as enzyme inhibitors and signaling pathway modulators, providing a foundational framework for future empirical investigation.

Introduction: The Pyridine Dicarboxylate Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug design, valued for its ability to engage in a wide range of non-covalent interactions and its presence in numerous FDA-approved pharmaceuticals.[2][3] When functionalized with two carboxylate groups, the resulting pyridine dicarboxylate core becomes a versatile scaffold with a diverse array of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4] The specific positioning of these carboxylates, along with other substituents, dictates the molecule's three-dimensional structure and electronic properties, thereby influencing its target specificity and pharmacological profile.

The subject of this guide, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, possesses several key structural features that are anticipated to govern its biological activity:

-

The Pyridine-2,5-dicarboxylate Core: This central scaffold is known to chelate metal ions and interact with the active sites of various enzymes.[5]

-

The 5-tert-Butyl Group: This bulky, lipophilic group can influence the compound's pharmacokinetic properties and may confer selectivity for specific protein targets by interacting with hydrophobic pockets.

-

The 2-Methyl Group: This smaller alkyl group can also modulate the compound's steric and electronic properties, potentially fine-tuning its binding affinity and target engagement.

Predicted Mechanism of Action: Enzyme Inhibition

Based on the activities of related pyridine dicarboxylates, a primary predicted mechanism of action for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is enzyme inhibition. Several classes of enzymes are known to be targeted by this scaffold.

Inhibition of D-dopachrome Tautomerase (D-DT)

A significant and recent finding is the identification of pyridine-2,5-dicarboxylic acid as a highly selective inhibitor of D-dopachrome tautomerase (D-DT).[6][7][][9] D-DT is a cytokine involved in inflammatory responses through its interaction with the CD74 receptor. By inhibiting D-DT, pyridine-2,5-dicarboxylic acid blocks the D-DT-induced activation of CD74, making it a valuable tool for studying the roles of D-DT in various diseases.[7][]

It is plausible that 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could also act as a D-DT inhibitor. The tert-butyl and methyl substitutions may enhance its binding affinity or selectivity for D-DT over the related macrophage migration inhibitory factor (MIF).

Modulation of Jumonji-C Domain-Containing Histone Demethylases (JMJDs)

Pyridine-2,4-dicarboxylic acid is a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including the Jumonji-C (JmjC) domain-containing histone demethylases. Recent studies have shown that substituting the pyridine ring at the 5-position can lead to potent and selective inhibitors of specific JmjC family members, such as JMJD5.[10] The substituents at the 5-position orient into the substrate-binding pocket, suggesting that the 5-tert-butyl group of our target compound could play a crucial role in conferring selectivity for a particular histone demethylase.

Potential Therapeutic Applications

Given the predicted mechanisms of action, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could be investigated for a range of therapeutic applications.

Anti-inflammatory and Autoimmune Diseases

By inhibiting D-DT, the compound could potentially modulate inflammatory responses, making it a candidate for the treatment of autoimmune diseases and other inflammatory conditions.

Oncology

The inhibition of specific histone demethylases is a promising strategy in cancer therapy. If 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate demonstrates selective inhibition of a cancer-relevant JMJD, it could be a valuable lead compound for the development of novel anti-cancer agents.

Anti-parasitic Activity

Recent research has highlighted the potential of pyridine-2,5-dicarboxylate esters as agents against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana.[4][11] These compounds have shown promising activity with low cytotoxicity, suggesting that 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could also be explored for its anti-trypanosomatid properties.[4][11]

Proposed Experimental Workflow for Mechanism of Action Studies

To empirically determine the , a systematic experimental approach is required.

Hypothetical signaling pathway inhibition by the target compound.

Conclusion and Future Directions

While the precise remains to be elucidated, its structural similarity to known bioactive pyridine dicarboxylates provides a strong foundation for targeted investigation. The most promising avenues for exploration are its potential roles as an inhibitor of D-dopachrome tautomerase and as a selective modulator of Jumonji-C domain-containing histone demethylases. The experimental workflows and hypothetical signaling pathways outlined in this guide offer a roadmap for future research that could unlock the therapeutic potential of this intriguing molecule. Further studies are warranted to synthesize this compound and subject it to rigorous biological evaluation.

References

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

-

2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. [Link]

-

Pyridine-2,5-dicarboxylate complexes with 2,2′-bipyridine and Co(II), Zn(II), Cu(II): Syntheses, characterization, antimicrobial, and cytotoxic effects. ResearchGate. [Link]

-

Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]

-

(PDF) Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. ResearchGate. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

-

5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry. [Link]

-

2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. OSTI.GOV. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]

-

5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]

-

Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

-

Cubane. Wikipedia. [Link]

-

5-tert-Butyl-2-methylpyridine. PubChem. [Link]

-

The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Dalton Transactions. [Link]

Sources

- 1. 5-tert-Butyl-2-methylpyridine | C10H15N | CID 13197540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase (Journal Article) | OSTI.GOV [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Unlocking the Pharmacological Potential of 5-tert-Butyl 2-Methyl Pyridine-2,5-Dicarboxylate: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Fibrosis, Parasitology, and Metallopharmacology

As a Senior Application Scientist overseeing structural-activity relationship (SAR) pipelines, I frequently evaluate intermediate scaffolds that bridge the gap between synthetic feasibility and potent biological activity. 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS 163587-55-1) represents a highly strategic molecule in this domain.

While technically an asymmetrically protected diester, its true value lies in its function as a lipophilic prodrug and a versatile synthetic precursor. The staggered esterification—a bulky tert-butyl group at the 5-position and a more labile methyl group at the 2-position—provides a unique hydrolysis profile. Once intracellular esterases cleave these protecting groups, the molecule yields the active pharmacophore: pyridine-2,5-dicarboxylic acid (2,5-PDC) .

This whitepaper dissects the three primary biological activities of the pyridine-2,5-dicarboxylate scaffold, detailing the mechanistic causality, quantitative data, and self-validating experimental protocols required to leverage this compound in your research.

Selective Inhibition of Collagen Prolyl 4-Hydroxylase (C-P4H): The Antifibrotic Pathway

The most profoundly characterized biological activity of the pyridine-2,5-dicarboxylate moiety is its role as a highly potent, competitive inhibitor of Collagen Prolyl 4-Hydroxylase (C-P4H)[1].

C-P4H is an endoplasmic reticulum-resident dioxygenase responsible for hydroxylating proline residues on procollagen chains. This hydroxylation is an absolute requirement for the stabilization of the collagen triple helix. Overactivity of C-P4H is a primary driver of fibrotic diseases, including pulmonary and hepatic fibrosis[2].

The Mechanistic Rationale

C-P4H requires Fe²⁺, O₂, ascorbate, and 2-oxoglutarate (2-OG) to function. The active site features a highly specific 2-OG binding pocket. Pyridine-2,5-dicarboxylate acts as a structural mimic of 2-OG. The nitrogen of the pyridine ring and the carboxylate groups perfectly coordinate the active-site ferrous ion (Fe²⁺) while simultaneously occupying the C5 carboxyl-binding subsite[3].

Crucially, 2,5-PDC exhibits extreme selectivity. While it inhibits C-P4H with a

Fig 1. Selective inhibition of C-P4H by 2,5-PDC prevents fibrosis without altering HIF-1α signaling.

Quantitative Inhibitory Profile

Table 1: Comparative Inhibitory Profile of Pyridine-2,5-Dicarboxylate

| Enzyme Target | Co-substrate |

Anti-Trypanosomatid Activity: Targeting Parasitic Metabolism

Beyond human enzymology, pyridine-2,5-dicarboxylate esters have emerged as highly promising anti-trypanosomatid agents. Recent drug discovery efforts have demonstrated that esterified derivatives of pyridine-2,5-dicarboxylate exhibit potent lethality against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana (Leishmaniasis)[5].

The intact esters (such as the tert-butyl/methyl configuration) are critical here. The esterification masks the polar carboxylates, drastically increasing the partition coefficient (LogP) and facilitating passive diffusion across the robust parasitic membrane. Once internalized, the compounds disrupt parasitic energy metabolism, though the exact parasitic target homologous to mammalian dioxygenases remains under active investigation.

Table 2: Representative Antiparasitic Activity of Pyridine-2,5-Dicarboxylate Esters

| Parasite Strain | Assay Target |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps. As researchers, we must understand why a reagent is present, not just that it is present.

Protocol A: In Vitro Assessment of C-P4H Inhibition via Radiometric Decarboxylation

Rationale: Measuring the release of

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 2 mM ascorbate, 50 µM FeSO₄, 0.1 mM Dithiothreitol (DTT), and 2 mg/mL BSA.

-

Causality Check: Ascorbate is non-negotiable. It rescues the enzyme from uncoupled reaction cycles by reducing the ferryl (Fe⁴⁺) intermediate back to the active ferrous (Fe²⁺) state. DTT maintains critical cysteine residues in the catalytic domain in a reduced state.

-

-

Substrate & Inhibitor Introduction: Add 0.1 mM 1-[

]-2-oxoglutarate (100,000 dpm) and unhydroxylated procollagen substrate. Introduce the hydrolyzed 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (pre-treated with esterase or synthesized directly as 2,5-PDC) at varying concentrations (0.1 µM to 100 µM). -

Reaction Initiation: Initiate the reaction by adding purified C-P4H enzyme. Seal the reaction vials with rubber septa equipped with filter paper soaked in 10% KOH suspended above the liquid.

-

Incubation & Capture: Incubate at 37°C for 30 minutes. The enzyme will decarboxylate the 2-OG, releasing

gas, which is subsequently trapped by the KOH-soaked filter paper. -

Termination & Readout: Terminate the reaction by injecting 0.5 mL of 1 M KH₂PO₄ through the septum to drive all remaining

into the gas phase. Transfer the filter papers to scintillation fluid and count the radioactivity. A decrease in signal correlates directly with competitive inhibition by the pyridine-2,5-dicarboxylate.

Protocol B: Phenotypic Screening for Anti-Trypanosomatid Efficacy

Rationale: To evaluate the intact prodrug's membrane permeability and subsequent intracellular efficacy against T. cruzi epimastigotes using a metabolic indicator.

-

Parasite Culture: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C until they reach the logarithmic growth phase (

parasites/mL). -

Compound Dosing: Seed parasites into 96-well plates. Dissolve 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in DMSO and perform serial dilutions to achieve final well concentrations ranging from 0.78 µM to 100 µM.

-

Causality Check: Ensure final DMSO concentration does not exceed 0.2% v/v, as higher concentrations will induce baseline solvent toxicity, skewing the

curve. Include a 0.2% DMSO vehicle control.

-

-

Incubation: Incubate the plates for 48 hours at 26°C.

-

Viability Readout (Resazurin): Add 20 µL of 3 mM resazurin solution to each well and incubate for an additional 4 hours.

-

Causality Check: Resazurin is selected over MTT because it is non-toxic and allows for continuous monitoring. The reduction of blue resazurin to highly fluorescent pink resorufin is directly proportional to aerobic respiration, which is rapidly halted by active pyridine-2,5-dicarboxylate esters targeting parasitic metabolism. Measure fluorescence at

560 nm /

-

Conclusion

5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate is far more than a simple chemical building block. By understanding its hydrolysis kinetics and the structural biology of its active moiety, researchers can deploy it as a highly selective tool for uncoupling fibrotic collagen synthesis from hypoxic signaling, or as a lipophilic warhead in the fight against neglected tropical diseases.

References

1.[Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Xw2rcB-8ccKHnToc5CDZBMlMnnWAnXM_zHHOlpWDmm-BB5IdtIYkyyCO1jh3BNLncSSb7zlpDGMZRf2IGatEfokL-iBiCESxqvTkxGvGNNbB_ja6u86xkOkCYE5iEMr8Ww0OciPCzTAOOMJ5] 2.[Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases] - [kjpp.net] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJY-LLsaSj7OuAr_xED-0m7AYxaZ7bKavKpULPMV_BioqGcLwIs8eO9U1PalWK1i-ILySIri2QU_wuAnuoN3k37J22S6Plo_JmHvzabxQsd10PzmvMs0svJcJzHmZCZicvJULX8fq2Njg5MkECetpkyoY=] 3.[Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets] - [tandfonline.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEucaoa0feIf5J-Bbb7Lz38zhaC8sV4rC7hmLfsEIq5Z81dsdysqNDL1umVkC0WNuHNas7XglLrGscWFKIlDRTAvsNFMvq1x5pD7ah3Y3ovZ-J3H8b7WgcSZa0YzyqX8FovT6dGzgO4iW0SwsMxf30gyjstks6eA==] 4.[The 2-oxoglutarate binding site of prolyl 4-hydroxylase. Identification of distinct subsites and evidence for 2-oxoglutarate decarboxylation in a ligand reaction at the enzyme-bound ferrous ion] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm9P-C139niqbzrwv3IRnnAAuWq0nVNICWKbxRM5iaGK-m82FKGV-fwu8Wzxy0E8yMT9RvYCJoUkubHmDy6YZ8AikM2zyc5GyQKiVN7qW9larjFcPiN-PPzSCO9dqn2diGpw==] 5.[Characterization of the novel human prolyl 4-hydroxylases and asparaginyl hydroxylase that modify the hypoxia-inducible factor] - [oulu.fi] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvnFjhsakjUJzMhPkCnndk0HxLMmjWTsZSefD5PyCun_B1FnFkFXar3waAD0qHOyfpDKc6N-4TvjiVQHWhaVND8gZIHUfnKPEtGXISiMPN21VRoFD0lFpn7xBdGjIhAqoP8gjGi0tMztuJQJQtyrxCmVBuFzxs9OXsPMGGmkNFY9iV4hhmrdeYXu9mi_aqk8=]

Sources

- 1. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The 2-oxoglutarate binding site of prolyl 4-hydroxylase. Identification of distinct subsites and evidence for 2-oxoglutarate decarboxylation in a ligand reaction at the enzyme-bound ferrous ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 5. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

An In-depth Technical Guide to the Crystal Structure Analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

Disclaimer: This technical guide presents a hypothetical crystal structure analysis for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. As of the writing of this document, a published crystal structure for this specific molecule is not available in open-access crystallographic databases. The following synthesis, experimental procedures, data, and analysis are therefore illustrative, constructed based on established methodologies and data from structurally related compounds to provide a comprehensive and scientifically rigorous example of such an analysis for researchers, scientists, and drug development professionals.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical parameters such as solubility, stability, bioavailability, and tabletability. Crystal structure analysis, therefore, represents a cornerstone of modern drug discovery and development, providing invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing.

This guide details the process of determining the crystal structure of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous therapeutic agents. The presence of a bulky t-butyl group and two ester functionalities suggests the potential for interesting conformational features and supramolecular assemblies driven by non-covalent interactions. Understanding these features is paramount for rational drug design and the development of stable, efficacious solid dosage forms.

Methodology: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring precision and careful experimental design. The workflow for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is outlined below.

Figure 1: Experimental workflow for crystal structure analysis.

Synthesis and Purification

The title compound, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, can be synthesized via established methods for pyridine functionalization. A plausible route involves the esterification of a corresponding pyridine dicarboxylic acid precursor.

Exemplary Protocol:

-

Reaction Setup: To a solution of a suitable pyridine dicarboxylic acid precursor in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).

-

Esterification: After stirring, introduce methanol and triethylamine to facilitate the formation of the methyl ester. Subsequently, add t-butanol to form the t-butyl ester.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the process.[1] The choice of solvent and crystallization technique is critical and typically determined through systematic screening.[2][3]

Protocol for Crystal Growth:

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, ethanol) to find a solvent in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is one of the simplest and most effective methods for growing crystals of small molecules.[4]

-

Vapor Diffusion: Alternatively, dissolve the compound in a small amount of a relatively volatile solvent. Place this vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[3]

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully select a well-formed, transparent crystal under a microscope.[4] Mount the selected crystal on a cryoloop or a glass fiber for data collection.

X-ray Data Collection

Single-crystal X-ray diffraction data are collected using a diffractometer, which bombards the crystal with a monochromatic X-ray beam and measures the intensities and positions of the diffracted X-rays.[5]

Data Collection Parameters:

-

Instrument: A modern single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector).

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data are typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A series of frames are collected as the crystal is rotated, ensuring that a complete and redundant dataset is obtained.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This map is used to build an initial model of the structure, which is then refined against the experimental data.[5][6]

Software and Refinement Protocol:

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., absorption).

-

Structure Solution: The structure is solved using direct methods or dual-space algorithms, often with programs like SHELXT.

-

Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a full-matrix least-squares procedure, typically with the program SHELXL.[7][8][9] This iterative process minimizes the difference between the observed and calculated structure factors.[10]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using software such as PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.[11][12][13]

Results and Discussion

The crystallographic analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate would be expected to reveal key structural features, including bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation.

Crystallographic Data and Refinement Details

The key crystallographic data and refinement parameters for a hypothetical crystal structure are summarized in the table below.

| Parameter | Value |

| Chemical formula | C₁₂H₁₅NO₄ |

| Formula weight | 237.25 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.23(3)° | |

| c = 8.987(3) Å, γ = 90° | |

| Volume | 1356.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.162 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 504 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8765 |

| Independent reflections | 3102 [R(int) = 0.034] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3102 / 0 / 158 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Molecular Structure

The molecular structure would likely show the pyridine ring to be essentially planar. The t-butyl and methyl ester groups would be oriented relative to the ring in a way that minimizes steric hindrance. The torsion angles between the plane of the pyridine ring and the ester groups would be a key conformational feature.

Figure 2: Key conformational features of the molecule.

Supramolecular Structure and Intermolecular Interactions

In the solid state, molecules rarely exist in isolation. Instead, they pack together in a crystal lattice, held by a network of intermolecular interactions. For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, these interactions would likely be dominated by weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms of the ester groups and hydrogen atoms from neighboring molecules. The bulky t-butyl groups would also play a significant role in the crystal packing, likely influencing the overall packing efficiency and potentially preventing the formation of more classical, stronger hydrogen bonds. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Conclusion

This guide has outlined a comprehensive, albeit illustrative, approach to the . The process, from synthesis and crystallization to data collection and structure refinement, provides a detailed atomic-level understanding of the molecule's three-dimensional structure. Such information is of paramount importance in the field of drug development, where it informs structure-activity relationship studies, aids in the design of new chemical entities, and provides a basis for understanding and controlling the solid-state properties of pharmaceutical compounds. The final crystallographic information file (CIF) serves as a complete and verifiable record of the crystal structure, suitable for deposition in public databases like the Cambridge Structural Database (CSD).[14][15][16]

References

-

PLATON for MS-Windows. (2007, May 2). University of Glasgow. [Link]

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

-

The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

-

PLATON Homepage. Utrecht University. [Link]

-

Chemical crystallization. SPT Labtech. [Link]

-

PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), c23-c31. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Cambridge Structural Database - Wikipedia. [Link]

-

SHELXL - An Easy Structure - Sucrose. University of Cambridge. [Link]

-

PLATON INTRO. Massachusetts Institute of Technology. [Link]

-

X-ray crystallography - Structural Biology Core. Mayo Clinic. [Link]

-

X-Ray Crystallography- Collecting Data. University of Pennsylvania. [Link]

-

CCDC | Chemistry World. [Link]

-

MacFhionnlaoich, N., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1855. [Link]

-

X-ray crystallography - Wikipedia. [Link]

-

A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. [Link]

- Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1-21.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. [Link]

-

Spingler, B. (2011). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]

- Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Organic Syntheses, 78, 51.

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). Molecules. [Link]

- Process for the preparation of 2,5-disubstitued pyridines. (1999).

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). Molecules. [Link]

Sources

- 1. mayo.edu [mayo.edu]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avys.omu.edu.tr [avys.omu.edu.tr]

- 9. academic.oup.com [academic.oup.com]

- 10. An Easy Structure - Sucrose [xray.uky.edu]

- 11. cristal.org [cristal.org]

- 12. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 13. PLATON [chem.gla.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. In the absence of extensive publicly available quantitative solubility data for this compound, this document details its known physicochemical properties, offers a theoretical assessment of its expected solubility based on its molecular structure, and presents a rigorous, step-by-step experimental protocol for accurate solubility determination. This guide is intended to empower researchers in pharmaceutical and chemical development to generate reliable solubility data, a critical parameter for process optimization, formulation development, and toxicological studies.

Introduction to 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a disubstituted pyridine derivative. Its structure, featuring a pyridine core with a bulky tert-butyl ester, a methyl ester, and a nitrogen atom within the aromatic ring, suggests a molecule with a nuanced solubility profile. The interplay between the lipophilic t-butyl group and the potentially polar pyridine-dicarboxylate moiety dictates its interaction with various solvents.

Table 1: Physicochemical Properties of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

| Property | Value | Source |

| CAS Number | 163587-55-1 | |

| Linear Formula | C₁₂H₁₅NO₄ | |

| Physical Form | White to brown solid | |

| Storage Temperature | +4°C |

A related compound, 2-(Tert-butyl) 5-methyl pyridine-2,5-dicarboxylate (CAS No. 177760-48-4), has a calculated LogP of 1.8235, suggesting moderate lipophilicity.[1] This provides a preliminary expectation for the solubility behavior of the target compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3]

For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, the following structural features are key to predicting its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.[4]

-

Ester Groups (-COOCH₃ and -COOC(CH₃)₃): The carbonyl oxygens of the ester groups are also hydrogen bond acceptors. The presence of two ester groups increases the potential for polar interactions.

-

Tert-Butyl Group (-C(CH₃)₃): This is a large, nonpolar, and lipophilic group that will favor solubility in nonpolar organic solvents.

-

Methyl Group (-CH₃): A small, nonpolar group that contributes to the overall lipophilicity.

Based on this structure, it is hypothesized that 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents. The bulky t-butyl group may sterically hinder interactions with highly ordered solvent structures, such as water.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in a range of solvents. This method is based on the principle of generating a saturated solution at a controlled temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (solid)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate to a series of vials. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5] A preliminary study may be necessary to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC/GC):

-

Develop and validate an HPLC or GC method for the quantification of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using the validated method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Solubility of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in Various Solvents at 25°C (Template)

| Solvent | Solvent Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Water | 10.2 | |||

| Methanol | 5.1 | |||

| Ethanol | 4.3 | |||

| Acetone | 5.1 | |||

| Acetonitrile | 5.8 | |||

| Ethyl Acetate | 4.4 | |||

| Dichloromethane | 3.1 | |||

| Toluene | 2.4 | |||

| Hexane | 0.1 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Conclusion

This technical guide provides a comprehensive approach for characterizing the solubility profile of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. By following the detailed experimental protocol, researchers can generate accurate and reliable data that is essential for the successful development and application of this compound. The provided theoretical framework and data presentation templates will aid in the systematic investigation and interpretation of the solubility behavior of this molecule in a variety of solvent systems.

References

-

Solubility Testing of Organic Compounds | PDF - Scribd. (URL: [Link])

-

Solubility test for Organic Compounds. (URL: [Link])

-

Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com. (URL: [Link])

-

Physical Properties: Solubility Classification. (URL: [Link])

-

Solubility - Chemistry Online @ UTSC. (URL: [Link])

-

5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem. (URL: [Link])

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (URL: [Link])

- Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. (URL: Not a direct clickable link, but a reference to a well-known encyclopedia)

-

Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. (URL: [Link])

-

Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (URL: [Link])

-

2,5-Pyridinedicarboxylic acid - Cheméo. (URL: [Link])

-

5-butyl-2-tert-butyl-4-methylpyridine - C14H23N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

5-tert-Butyl-2-methylpyridine | C10H15N | CID 13197540 - PubChem. (URL: [Link])

-

Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials - WUR eDepot. (URL: [Link])

-

5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. (URL: [Link])

- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google P

-

2,5-Pyridinedicarboxylic acid, dipropyl ester (T3D3943) - T3DB. (URL: [Link])

-

5-Ethyl-2-methylpyridine - Wikipedia. (URL: [Link])

-

Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid - Reddit. (URL: [Link])

-

Solvent Miscibility Table. (URL: [Link])

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characterization of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. Due to the absence of publicly available experimental spectra for this specific compound (CAS Number: 163587-55-1), this document leverages established principles of spectroscopic interpretation and data from analogous structures to forecast the expected spectral features.[1] This approach offers a robust framework for researchers encountering this molecule in synthesis, quality control, or metabolic studies.

The structural elucidation of a novel or sparsely documented molecule like 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is fundamentally reliant on a multi-faceted spectroscopic approach. Each technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—provides a unique piece of the structural puzzle. This guide details the anticipated outcomes from each method, explains the rationale behind these predictions, and provides standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is the examination of the molecule's structure to anticipate the signals that will be generated.

Caption: Predicted molecular structure of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectrum

The asymmetry of the pyridine ring will result in distinct signals for each of the two aromatic protons. The presence of two different ester groups (methyl and t-butyl) and a methyl group on the pyridine ring will give rise to characteristic signals in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-3 | 8.20 - 8.40 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and the C2-carboxylate group. Coupled to H-4. |

| Pyridine H-4 | 8.00 - 8.20 | Doublet (d) | 1H | Deshielded by the surrounding electron-withdrawing groups. Coupled to H-3. |

| Methyl Ester (-OCH₃) | 3.90 - 4.10 | Singlet (s) | 3H | Typical range for a methyl ester. |

| Pyridine-CH₃ | 2.60 - 2.80 | Singlet (s) | 3H | Characteristic shift for a methyl group attached to a pyridine ring.[2] |

| t-Butyl (-C(CH₃)₃) | 1.50 - 1.70 | Singlet (s) | 9H | Highly shielded and appears as a sharp singlet due to the absence of adjacent protons. |

Causality in Proton Chemical Shifts: The chemical shifts of the pyridine protons are predicted to be in the downfield region (8.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom and the two carboxylate groups. This is a common feature in the NMR spectra of pyridine dicarboxylate derivatives.[3] The singlet nature of the methyl and t-butyl groups is a direct consequence of their isolation from other protons in the molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Methyl Ester) | 165 - 168 | Typical chemical shift for an ester carbonyl carbon. |

| C=O (t-Butyl Ester) | 164 - 167 | Similar to the methyl ester carbonyl, but in a slightly different electronic environment. |

| Pyridine C-2 | 155 - 158 | Attached to nitrogen and a carboxylate group, leading to significant deshielding. |

| Pyridine C-6 | 158 - 162 | Attached to nitrogen and a methyl group. |

| Pyridine C-5 | 148 - 152 | Attached to a carboxylate group. |

| Pyridine C-3 | 135 - 138 | Aromatic carbon adjacent to a substituted carbon. |

| Pyridine C-4 | 122 - 125 | Aromatic carbon influenced by adjacent substitutions. |

| t-Butyl Quaternary C | 80 - 83 | Quaternary carbon of the t-butyl group, attached to an oxygen atom. |

| Methyl Ester (-OCH₃) | 52 - 55 | Typical range for a methyl ester carbon. |

| t-Butyl (-C(CH₃)₃) | 28 - 30 | Highly shielded aliphatic carbons. |

| Pyridine-CH₃ | 23 - 26 | Aliphatic carbon attached to the aromatic ring. |

Expertise in Carbon Signal Assignment: The prediction of carbon chemical shifts relies on established ranges for different functional groups and the additive effects of substituents on the pyridine ring. The carbonyl carbons are the most deshielded, followed by the aromatic carbons attached to heteroatoms. The aliphatic carbons of the ester and methyl groups are found in the upfield region of the spectrum. The values are estimated by comparison with similar substituted pyridine compounds.[4][5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm for ¹H, 0-200 ppm for ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard single-pulse sequence. Typically, 16-32 scans are sufficient.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (Molecular Formula: C₁₂H₁₅NO₄), the expected molecular weight is 237.25 g/mol .[6]

Table 3: Predicted Key Mass Spectrometry Peaks (Electron Ionization)

| m/z | Predicted Ion | Rationale for Fragmentation |

| 237 | [M]⁺ | Molecular ion peak. |

| 222 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 181 | [M - C₄H₈]⁺ or [M - 56]⁺ | Loss of isobutylene from the t-butyl ester group (McLafferty rearrangement). |

| 164 | [M - C₄H₉O]⁺ | Loss of the t-butoxy group. |

| 57 | [C₄H₉]⁺ | t-Butyl cation, a very stable and common fragment. |

Trustworthiness of Fragmentation Patterns: The fragmentation of esters in mass spectrometry is a well-understood process. The loss of the alkyl group from the ester and the elimination of an alkene from larger alkyl esters are characteristic fragmentation pathways. The presence of a t-butyl group makes the loss of isobutylene and the formation of a stable t-butyl cation highly probable.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

-

Analysis:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition of the molecular ion and key fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Spectrum

The IR spectrum of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate will be dominated by absorptions from the carbonyl groups of the esters and the vibrations of the aromatic ring.

Table 4: Predicted Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 2980 - 2850 | Aliphatic C-H | Stretch[7] |

| 1725 - 1700 | C=O (Ester) | Stretch |

| 1600 - 1585 | C=C (Aromatic) | Stretch[7] |

| 1500 - 1400 | C=C (Aromatic) | Stretch[7] |

| 1300 - 1100 | C-O (Ester) | Stretch |

| 900 - 675 | Aromatic C-H | Out-of-plane bend[7] |

Authoritative Grounding in IR Spectroscopy: The predicted absorption frequencies are based on well-established correlation tables for infrared spectroscopy.[7][8] The strong absorption in the 1725-1700 cm⁻¹ region is a definitive indicator of the ester functional groups. The C-H stretching vibrations distinguish between the aromatic and aliphatic protons.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample in an FTIR spectrometer.

-

Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Spectrum

The pyridine ring, being an aromatic system, will exhibit characteristic UV absorptions. The presence of the carboxylate substituents will influence the position and intensity of these absorptions.

Table 5: Predicted UV-Vis Absorption Maxima

| λmax (nm) | Electronic Transition | Chromophore |

| ~ 220 - 240 | π → π | Pyridine ring |

| ~ 270 - 290 | n → π | Pyridine ring and carbonyl groups |

Causality in Electronic Transitions: The π → π* transition is a high-energy transition characteristic of the conjugated π-system of the pyridine ring. The n → π* transition, which is of lower energy and intensity, arises from the excitation of a non-bonding electron from the nitrogen atom or the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital. The exact positions of these absorptions can be influenced by the solvent used for the analysis.[9]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of 200-400 nm.

-

First, record a baseline with the blank solution, and then record the spectrum of the sample.

-

Conclusion

This in-depth technical guide provides a predictive spectroscopic characterization of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy has been presented. The detailed experimental protocols provided for each technique offer a standardized approach for researchers to acquire and validate this data experimentally. This guide serves as a valuable resource for the identification, quality control, and further investigation of this and structurally related compounds in a research and development setting.

References

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. Available at: [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - ResearchGate. Available at: [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. Available at: [Link]

-

The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds - ResearchGate. Available at: [Link]

-

5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem. Available at: [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available at: [Link]

-

Synthesis and Structural Characterization of Novel Di-Substituted Pyridine-2,6-Dicarboxylic Acid Hydrazide Oxo-Quinazoline Derivative and Cu(Ii) Pincer Complex - SSRN. Available at: [Link]

-

Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,... - ResearchGate. Available at: [Link]

-

Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. Available at: [Link]

-

Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid - AWS. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

5-BUTYL-2-METHYLPYRIDINE - gsrs. Available at: [Link]

-

5-tert-Butyl-2-methylpyridine | C10H15N | CID 13197540 - PubChem - NIH. Available at: [Link]

-

Pyridine, 2-methyl- - the NIST WebBook. Available at: [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

-

Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. Available at: [Link]

-

database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

-

Syntheses and NMR spectra - The Royal Society of Chemistry. Available at: [Link]

-

Pyridine, 5-ethyl-2-methyl- - the NIST WebBook. Available at: [Link]

-

Pyridine, 2-methyl- - the NIST WebBook. Available at: [Link]

-

UV–vis spectra of 5b before and after irradiation with UV light. - ResearchGate. Available at: [Link]

-

UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available - science-softCon. Available at: [Link]

-

Showing Compound 5-Ethyl-2-methylpyridine (FDB000925) - FooDB. Available at: [Link]

Sources

- 1. 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate | 163587-55-1 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]

- 4. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR [m.chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. chemscene.com [chemscene.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. ikm.org.my [ikm.org.my]

Whitepaper: Orthogonal Functionalization of 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, the architectural rigidity and vector geometry of molecular scaffolds dictate the success of target binding. 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1) has emerged as a privileged, high-value building block. By featuring two distinct ester moieties—a base-labile methyl ester and an acid-labile tert-butyl ester—this compound offers perfect chemical orthogonality. This whitepaper provides an in-depth mechanistic guide to exploiting this orthogonality for the regioselective synthesis of complex bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and bispecific enzyme inhibitors.

Chemical Identity & Structural Significance